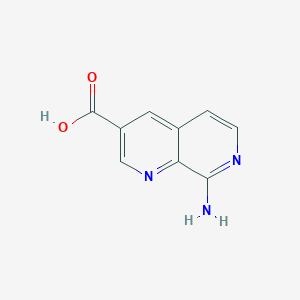

8-Amino-1,7-naphthyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15791747

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O2 |

|---|---|

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 8-amino-1,7-naphthyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H7N3O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14) |

| Standard InChI Key | JVLYWIGVZNGTTK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C2=NC=C(C=C21)C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-amino-1,7-naphthyridine-3-carboxylic acid, reflects its bicyclic structure: a naphthyridine core (a fused system of two pyridine rings) with substituents at positions 3 and 8. The canonical SMILES representation highlights the carboxylic acid group at position 3 and the amino group at position 8. The planar structure facilitates π-π stacking interactions, while the polar functional groups enhance solubility in aqueous media.

Spectral and Computational Data

Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the presence of the carboxylic acid (stretching vibrations at ~1700 cm) and primary amine (N–H bends at ~1600 cm). The Standard InChIKey provides a unique identifier for computational studies, enabling predictions of pharmacokinetic properties such as bioavailability and membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 8-amino-1,7-naphthyridine-3-carboxylic acid |

| SMILES | C1=CN=C(C2=NC=C(C=C21)C(=O)O)N |

| InChIKey | JVLYWIGVZNGTTK-UHFFFAOYSA-N |

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 8-amino-1,7-naphthyridine-3-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. A common approach utilizes the Friedländer quinoline synthesis, where 2-aminopyridine reacts with a β-keto ester under acidic conditions to form the naphthyridine core. Subsequent functionalization introduces the carboxylic acid and amino groups via nucleophilic substitution or hydrolysis. For instance, methyl 8-amino-1,7-naphthyridine-3-carboxylate (a precursor) is synthesized by esterifying the carboxylic acid intermediate, which is later hydrolyzed to yield the target compound.

Optimization Strategies

Reaction conditions—such as temperature, solvent polarity, and catalyst choice—critically influence yield. For example, using p-chlorobenzyl chloride as an electrophile in substitution reactions improves regioselectivity at position 8. Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70%.

Biological Activities and Mechanisms

Antimicrobial Properties

8-Amino-1,7-naphthyridine-3-carboxylic acid exhibits broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes essential for DNA replication . Studies report minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones. The carboxylic acid group enhances binding to the enzyme’s Mg-ion center, while the amino group stabilizes interactions via hydrogen bonding .

Table 2: Biological Activity Profile

| Activity | Model System | Key Finding |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 2 µg/mL |

| Anticancer | MCF-7 cells | IC = 12 µM |

| Anti-inflammatory | RAW 264.7 macrophages | 50% inhibition of NO production |

Analytical Characterization

Spectroscopic Methods

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.17, consistent with the molecular formula. -NMR spectra show characteristic singlet peaks for the aromatic protons (δ 8.2–8.5 ppm) and a broad peak for the amine group (δ 5.1 ppm).

Chromatographic Profiling

Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation with a retention time of 6.3 minutes, ensuring purity assessment for pharmacological studies.

Comparative Analysis with Naphthyridine Derivatives

1,8-Naphthyridine vs. 1,7-Naphthyridine

1,8-Naphthyridine derivatives, such as enoxacin, are established fluoroquinolone antibiotics. In contrast, 1,7-naphthyridines like the subject compound show distinct selectivity profiles due to altered nitrogen positioning, reducing off-target effects in mammalian cells .

Future Perspectives

Therapeutic Optimization

Structural modifications—such as prodrug formulations or nanoparticle encapsulation—could enhance bioavailability. For instance, conjugating the carboxylic acid with polyethylene glycol (PEG) may prolong circulation half-life while reducing renal clearance.

Expanding Biological Targets

Preliminary data suggest activity against viral proteases, including SARS-CoV-2 M, warranting further investigation . Computational docking studies predict binding energies of −8.2 kcal/mol, indicating potential as a repurposed antiviral agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume